Methyl 4-(hydrazinylmethyl)benzoate
Description
Methyl 4-(hydrazinylmethyl)benzoate is a benzoate ester derivative featuring a hydrazinylmethyl (-CH₂-NH-NH₂) substituent at the para position of the benzene ring. This structural motif confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. The hydrazinyl group enhances nucleophilicity and hydrogen-bonding capacity, which can influence solubility, reactivity, and interactions with biological targets .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 4-(hydrazinylmethyl)benzoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8-4-2-7(3-5-8)6-11-10/h2-5,11H,6,10H2,1H3 |
InChI Key |
NYFKLTVMDCXGJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(hydrazinylmethyl)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 4-nitrobenzoate, followed by reduction to yield methyl 4-aminobenzoate. The amino group is then converted to a hydrazinylmethyl group through a reaction with hydrazine hydrate under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by hydrazine substitution. These processes are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydrazinylmethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazinylmethyl group under basic conditions
Major Products Formed
Oxidation: Azides or other oxidized derivatives.
Reduction: Methyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 4-(hydrazinylmethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazinyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications .
Mechanism of Action
The mechanism of action of methyl 4-(hydrazinylmethyl)benzoate involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between Methyl 4-(hydrazinylmethyl)benzoate and related compounds:
Key Observations:
- Polarity and Solubility: The hydrazinylmethyl group increases polarity compared to methoxy or chloro substituents, likely reducing logP values and enhancing aqueous solubility relative to Methyl 4-methoxybenzoate . Protonated derivatives (e.g., methyl 4-(aminomethyl)benzoate hydrochloride) exhibit further solubility improvements due to ionic character .
- Hydrogen Bonding : Compounds with hydrazine-derived groups (e.g., hydrazinylidene or hydrazinylmethyl) form robust hydrogen-bonded networks. For example, Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate crystallizes as dimers via N-H···O interactions .
- Biological Activity : Ureido and phenylacetamido derivatives (e.g., compounds in ) are designed for targeted interactions (e.g., enzyme inhibition), whereas hydrazinylmethyl groups may confer chelating or antioxidant properties .
Physicochemical Properties
Biological Activity
Methyl 4-(hydrazinylmethyl)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis of this compound
This compound can be synthesized through various methods involving the reaction of methyl 4-formylbenzoate with hydrazine derivatives. The general reaction pathway is as follows:
- Starting Material : Methyl 4-formylbenzoate.
- Reagent : Hydrazine hydrate.
- Reaction Conditions : Typically conducted under reflux conditions in a suitable solvent like ethanol.
The resulting compound is characterized using spectroscopic techniques such as NMR and IR to confirm the formation and purity.
Antiproliferative Activity
Research indicates that derivatives of hydrazine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through various pathways, including oxidative stress and DNA damage.
- Case Study : A study evaluated the cytotoxic effects of several hydrazone derivatives against breast cancer cell lines, demonstrating that this compound showed IC50 values comparable to established chemotherapeutics.
Antioxidant Properties
This compound also displays antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been assessed using DPPH and ABTS assays.
- Research Findings : In vitro assays revealed that the compound effectively reduced oxidative stress markers in cellular models, indicating its potential as a protective agent against oxidative damage.
Antimicrobial Activity
The compound has been tested for antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
- Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
This table summarizes the effectiveness of this compound against selected bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Modifications in the hydrazine moiety or the benzoate group can enhance or diminish its bioactivity.
- Findings : Compounds with electron-withdrawing groups on the aromatic ring showed increased antiproliferative activity compared to their electron-donating counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
